Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
Description
Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a synthetic organic compound characterized by a triazaspiro[4.5]decene core fused with a 4-fluorophenyl group and a sulfonyl-linked benzoate ester. Its molecular formula is C₂₂H₂₂FN₃O₅S (molecular weight: 459.49 g/mol). Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S/c1-2-31-21(28)16-5-9-18(10-6-16)32(29,30)26-13-11-22(12-14-26)24-19(20(27)25-22)15-3-7-17(23)8-4-15/h3-10H,2,11-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFENNBDOSFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique spiro structure and the presence of a sulfonyl group, which may contribute to its biological activity. The molecular formula is C19H20F N5O4S, and it features both aromatic and aliphatic components that can interact with various biological targets.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Antimicrobial Activity
Studies have demonstrated that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Mechanism |
|---|---|---|
| Ethyl 4-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate | E. coli, S. aureus | Cell wall synthesis inhibition |
| Ethyl 4-{[2-(4-fluorophenyl)-3-oxo]} | Pseudomonas aeruginosa | Protein synthesis inhibition |
Anticonvulsant Activity
Research on related triazaspiro compounds has indicated potential anticonvulsant effects. A study involving substituted diazaspiro compounds revealed significant anticonvulsant activity in animal models, suggesting that this compound may possess similar properties.
Case Studies
- Antimicrobial Efficacy : A study published in European Journal of Medicinal Chemistry highlighted that a series of triazaspiro compounds exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The study concluded that modifications in the aromatic rings could enhance antimicrobial potency.
- Anticonvulsant Properties : In an investigation published in Pharmaceutical Biology, researchers assessed the anticonvulsant effects of several triazole derivatives and found promising results in reducing seizure frequency in rodent models . This suggests that similar modifications in this compound could yield beneficial effects.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The following findings have emerged:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs and their comparative features are summarized below:
Table 1: Structural and Functional Comparison of Triazaspiro Derivatives
Key Observations:
Fluorophenyl Positional Isomerism : BG16073 differs from the target compound only in the fluorine substitution position (3- vs. 4-fluorophenyl). Such positional changes can significantly impact biological activity, as seen in pharmaceuticals where meta-substitution often alters metabolic stability or target affinity .
Core Heterocycle Modifications: BG16072 replaces the triazaspiro[4.5]decene core with a pyrrolidinone system, reducing molecular complexity and weight. This may limit spirocycle-driven conformational rigidity, a feature critical for receptor selectivity .
VU02 employs a quinoline carboxamide substituent, suggesting a shift toward central nervous system (CNS) targets, as seen in phospholipase D inhibitors like halopemide (HLP) .
Research Findings and Mechanistic Insights
- Agrochemical Relevance : The sulfonylbenzoate ester motif in the target compound is structurally analogous to herbicidal sulfonylureas (e.g., metsulfuron-methyl, ethametsulfuron methyl), which inhibit acetolactate synthase in plants . However, the triazaspiro core distinguishes it from classical herbicides.
- Pharmacological Potential: Compounds like VU02 and VU03 () demonstrate that triazaspiro derivatives can modulate enzymes such as phospholipase D, which is implicated in cancer and neurodegenerative diseases. The target compound’s benzoate ester may confer metabolic stability over amide-based analogs .
- Synthetic Accessibility : The spirocyclic core’s synthesis likely involves cyclocondensation reactions, as seen in related triazaspiro compounds. Crystallographic validation via SHELX ensures structural accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
